molecular formula C27H34N4O6 B11430719 N-butyl-3-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide

N-butyl-3-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide

Cat. No.: B11430719
M. Wt: 510.6 g/mol
InChI Key: JKLCPGZBPNOZDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-3-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide is a synthetic quinazoline dione derivative with a complex structure featuring multiple functional groups. Its core quinazoline dione scaffold is substituted with a propanamide chain bearing an N-butyl group and a 2-oxoethylamine moiety linked to a 3,4-dimethoxyphenethyl group.

Properties

Molecular Formula

C27H34N4O6

Molecular Weight

510.6 g/mol

IUPAC Name

N-butyl-3-[1-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide

InChI

InChI=1S/C27H34N4O6/c1-4-5-14-28-24(32)13-16-30-26(34)20-8-6-7-9-21(20)31(27(30)35)18-25(33)29-15-12-19-10-11-22(36-2)23(17-19)37-3/h6-11,17H,4-5,12-16,18H2,1-3H3,(H,28,32)(H,29,33)

InChI Key

JKLCPGZBPNOZDV-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NCCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3-[1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]propanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and an appropriate amide or ester.

    Introduction of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and an appropriate catalyst.

    Attachment of the Butyl Group: The butyl group can be introduced through an alkylation reaction using butyl bromide and a suitable base.

    Final Coupling: The final coupling step involves the reaction of the intermediate with N-butyl-3-aminopropanamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-[1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or ester functional groups, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, appropriate solvents (e.g., dichloromethane, toluene).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction may produce more saturated derivatives.

Scientific Research Applications

Therapeutic Applications

  • Anticancer Activity :
    • Studies have shown that compounds containing quinazoline structures exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases that are overexpressed in cancer cells. For instance, derivatives of quinazoline have been found to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .
  • Enzyme Inhibition :
    • The compound's structure suggests potential as an inhibitor of enzymes such as acetylcholinesterase and α-glucosidase. These enzymes play critical roles in conditions like Alzheimer's disease and diabetes mellitus. In silico studies indicate that similar compounds can effectively bind to these enzymes, potentially leading to therapeutic benefits .
  • Neuroprotective Effects :
    • Research indicates that certain quinazoline derivatives can exert neuroprotective effects by modulating neurotransmitter systems. This may be beneficial in treating neurodegenerative diseases by enhancing cognitive function and reducing neuronal damage .

Case Studies

Several case studies highlight the efficacy of compounds similar to N-butyl-3-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide:

StudyFindings
Study 1Demonstrated that quinazoline derivatives significantly inhibited tumor growth in xenograft models, suggesting their utility in cancer therapy .
Study 2Investigated the enzyme inhibition properties of similar compounds, showing effective inhibition of acetylcholinesterase with IC50 values in the low micromolar range .
Study 3Explored the neuroprotective effects of quinazoline derivatives in animal models of Alzheimer’s disease, reporting improved cognitive outcomes and reduced amyloid plaque formation .

Mechanism of Action

The mechanism of action of N-butyl-3-[1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It can inhibit or activate specific enzymes involved in various biochemical pathways.

    Interaction with Receptors: The compound may bind to specific receptors on the cell surface or within the cell, modulating their activity.

    Modulation of Signaling Pathways: It can influence signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs can be categorized based on core scaffolds, substituents, and bioactivity profiles. Below is a comparative analysis:

Compound Name Core Structure Key Substituents Biological Activity Synthesis Route References
Target Compound Quinazoline dione N-butylpropanamide, 3,4-dimethoxyphenethylamine Not explicitly reported Likely involves coupling of quinazoline dione with functionalized propanamide
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide () Quinazoline dione Dichlorophenylmethyl, acetamide Anticonvulsant Oxidation of thiourea intermediates, carbodiimide-mediated coupling
N-(2,4-dimethoxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide () Benzothiazole sulfone 2,4-dimethoxyphenyl, propanamide Not explicitly reported Unspecified, but likely involves sulfonation and amide bond formation
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide () Pyrazolopyrimidine-chromene Fluorinated chromene, isopropylbenzamide Kinase inhibitor (hypothesized) Suzuki coupling, boronic acid intermediates

Key Observations:

Core Scaffold Differences :

  • The target compound’s quinazoline dione core is distinct from benzothiazole sulfone () and pyrazolopyrimidine-chromene () scaffolds. Quinazoline diones are associated with anticonvulsant activity (), while benzothiazoles often exhibit anti-inflammatory or antimicrobial properties .

Substituent Impact :

  • The 3,4-dimethoxyphenyl group in the target compound may enhance receptor binding through methoxy-mediated hydrophobic interactions, akin to dimethoxyphenyl substituents in . In contrast, dichlorophenyl groups () likely increase lipophilicity and membrane permeability .

Synthesis Strategies :

  • The target compound’s synthesis likely parallels ’s carbodiimide-mediated amidation and oxidation steps. highlights the utility of cross-coupling reactions (e.g., Suzuki) for introducing aromatic substituents .

Bioactivity Clustering: demonstrates that structurally similar compounds cluster by bioactivity.

Computational Similarity Metrics:

  • Tanimoto and Dice Indices : Molecular similarity analysis () using these metrics would quantify overlap in functional groups (e.g., amides, aromatic rings) between the target compound and analogs. A high score (>0.7) would indicate strong structural similarity .
  • Molecular Networking : ’s cosine score analysis could group the target compound with other quinazoline derivatives based on shared fragmentation patterns (e.g., loss of CO or NH3 groups) in MS/MS spectra .

Limitations and Contradictions:

  • While links structural similarity to bioactivity, notes that QSAR models compare compounds against entire datasets rather than individual analogs. This underscores the need for caution when extrapolating activity .

Biological Activity

N-butyl-3-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide is a synthetic compound with potential therapeutic applications. Its structure suggests it may interact with various biological pathways, particularly in the context of cancer treatment and other diseases.

Chemical Structure and Properties

Molecular Formula: C₁₉H₂₂N₄O₃

The compound features a quinazoline core, which is known for its diverse biological activities. The presence of the 3,4-dimethoxyphenyl group is significant as it may enhance the compound's affinity for certain biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds with similar structural motifs have been shown to inhibit key signaling pathways involved in cancer cell proliferation.

  • Mechanism of Action:
    • Inhibition of PI3K/Akt Pathway: This pathway is crucial for cell growth and survival. Inhibitors targeting this pathway have demonstrated effectiveness in reducing tumor growth in various cancer models .
    • Induction of Apoptosis: Compounds like N-butyl-3-[...] can trigger apoptotic pathways in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

Pharmacological Studies

Pharmacological evaluations have been conducted to assess the efficacy and safety profile of similar compounds. Key findings include:

  • In vitro Studies: Research has shown that compounds related to N-butyl-3-[...] exhibit cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The IC50 values indicate a potent effect at micromolar concentrations .
  • In vivo Studies: Animal models have demonstrated that these compounds can significantly reduce tumor size and improve survival rates compared to control groups .

Data Table: Biological Activity Overview

Activity TypeObservationsReference
CytotoxicityIC50 values in the low micromolar range
Apoptosis InductionIncreased levels of cleaved caspase-3
Tumor Growth InhibitionSignificant reduction in xenograft models

Case Studies

Several case studies illustrate the potential clinical applications of N-butyl-3-[...] and related compounds:

  • Study on Breast Cancer: A recent study reported that a compound structurally similar to N-butyl-3-[...] inhibited the growth of MCF-7 breast cancer cells by inducing G1 phase cell cycle arrest while promoting apoptosis through mitochondrial pathways .
  • Colon Cancer Model: In a colon cancer model (HCT116), treatment with a related compound resulted in a 70% reduction in tumor volume compared to untreated controls, highlighting its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing N-butyl-3-[...]propanamide?

  • Methodological Answer : The synthesis involves multi-step reactions, including:

Core quinazolinone formation : Starting from methyl 2-isothiocyanatobenzoate and glycine derivatives, followed by oxidation with hydrogen peroxide to yield 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid .

Acetamide coupling : Activation of the carboxylic acid group using N,N′-carbonyldiimidazole (CDI), followed by reaction with N-butylpropanamide derivatives.

Functionalization : Introduction of the 3,4-dimethoxyphenethylamine moiety via nucleophilic substitution or amide coupling (e.g., using chloroacetamide intermediates) .

  • Critical Considerations : Monitor reaction conditions (e.g., pH, temperature) to avoid side reactions such as hydrolysis of the dioxoquinazoline ring.

Q. What characterization techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions (e.g., methoxy groups at 3,4-phenyl, quinazolinone carbonyl signals) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ or [M+Na]+ adducts).
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if crystalline) .
    • Data Interpretation : Compare spectral data with structurally analogous compounds (e.g., N-[(2,4-dichlorophenyl)methyl] derivatives) to validate assignments .

Advanced Research Questions

Q. How can factorial design optimize the synthesis conditions for improved yield and purity?

  • Methodological Answer :

  • Variables : Key factors include reaction temperature, catalyst concentration (e.g., CDI), solvent polarity, and stoichiometry of intermediates.
  • Design Implementation : Use a 2k factorial design (k = number of variables) to screen interactions. For example:
FactorLow Level (-1)High Level (+1)
Temp25°C60°C
CDI1.0 eq1.5 eq
SolventDMFTHF
  • Response Analysis : Measure yield and purity (via HPLC) to identify optimal conditions. Interactions between solvent polarity and temperature often dominate due to solubility challenges .

Q. How can conflicting bioactivity data (e.g., anticonvulsant vs. cytotoxic effects) be resolved in mechanistic studies?

  • Methodological Answer :

  • Theoretical Framework : Link bioactivity to molecular targets (e.g., GABA receptors for anticonvulsant effects; topoisomerase inhibition for cytotoxicity). Use cheminformatics tools (e.g., molecular docking) to predict binding affinities .
  • Experimental Validation :

Selective Assays : Test against isolated targets (e.g., recombinant GABA-A receptors) to decouple effects.

Dose-Response Analysis : Identify concentration thresholds where off-target effects emerge.

  • Data Integration : Cross-reference with structurally similar compounds (e.g., triazolyl-propanamide derivatives) to isolate substituent-specific effects .

Q. What computational methods are suitable for predicting molecular interactions and stability under physiological conditions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use software like GROMACS to model solvation behavior and conformational stability in aqueous environments.
  • Quantum Mechanics (QM) : Calculate electron density maps (e.g., DFT at B3LYP/6-31G* level) to assess reactivity of the dioxoquinazoline core .
  • ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, BBB permeability) to guide in vivo studies .

Data Contradiction Analysis

Q. How should discrepancies in solubility data across studies be addressed?

  • Methodological Answer :

  • Experimental Replication : Standardize solvent systems (e.g., DMSO:PBS ratios) and temperature controls.
  • Advanced Techniques : Use dynamic light scattering (DLS) to detect aggregation at varying concentrations.
  • Cross-Study Comparison : Account for impurities (e.g., residual solvents) reported in synthesis protocols .

Theoretical and Methodological Integration

Q. How can structure-activity relationship (SAR) models guide the design of derivatives with enhanced selectivity?

  • Methodological Answer :

  • SAR Framework : Correlate substituent modifications (e.g., methoxy vs. ethoxy groups) with bioactivity using multivariate regression.
  • Case Study : Analogous N-(2,4-dimethylphenyl) derivatives show that electron-withdrawing groups enhance target binding but reduce solubility .
  • Validation : Synthesize and test derivatives with systematic substituent variations (e.g., halogenation at the phenyl ring) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.